molecular formula C9H10N2O3 B8430984 5-Nitro-3,4-dihydro-2h-chromen-6-ylamine

5-Nitro-3,4-dihydro-2h-chromen-6-ylamine

Cat. No.: B8430984
M. Wt: 194.19 g/mol
InChI Key: XOMFWUNHJLMMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-3,4-dihydro-2h-chromen-6-ylamine is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

5-nitro-3,4-dihydro-2H-chromen-6-amine

InChI

InChI=1S/C9H10N2O3/c10-7-3-4-8-6(2-1-5-14-8)9(7)11(12)13/h3-4H,1-2,5,10H2

InChI Key

XOMFWUNHJLMMDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2[N+](=O)[O-])N)OC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of acetamide 231 (1.24 g, 5.25 mmol) in 95% EtOH (50 mL) and NaOH (0.63 g, 15.7 mmol) was stirred at reflux temperature for 16 h. The mixture was cooled and the solvent evaporated. The residue was partitioned between Et2O and water, the organic fraction dried and the solvent evaporated. The residue was purified by chromatography, eluting with 20% EtOAc/pet. ether, to give nitroaniline 233 (1.54 g, 85%) as red oil: 1H NMR δ 6.85 (d, J=9.0 Hz, 1H, H-8), 6.60 (d, J=9.0 Hz, 1H, H-7), 4.90 (br s, 2H, NH2), 4.13 (dd, J=5.3, 5.1 Hz, 2H, H-2), 2.90 (br t, J=6.5 Hz, 2H, H-4), 1.91-1.96 (m, 2H, H-3).
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
85%

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